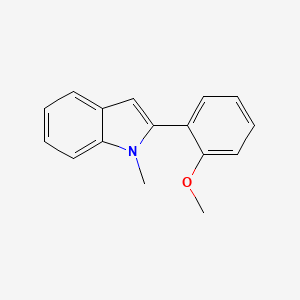
2-(2-Methoxyphenyl)-1-methylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenyl)-1-methylindole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a methyl group attached to the indole nitrogen. Indoles are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1-methylindole can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylhydrazine with acetone to form the corresponding hydrazone, which is then cyclized to form the indole ring. The reaction conditions typically involve the use of a strong acid catalyst, such as hydrochloric acid, and heating the reaction mixture to reflux .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the palladium-catalyzed cross-coupling reaction, where 2-methoxyphenylboronic acid is coupled with 1-methylindole in the presence of a palladium catalyst and a base . This method offers high yields and can be easily scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyphenyl)-1-methylindole undergoes various types of chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Electrophilic reagents such as bromine, chlorine, and nitrating agents
Major Products Formed
Oxidation: Indole-2-carboxylic acid
Reduction: Indoline derivative
Substitution: Various substituted indole derivatives
Aplicaciones Científicas De Investigación
2-(2-Methoxyphenyl)-1-methylindole has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyphenyl)-1-methylindole involves its interaction with various molecular targets and pathways. The compound can act as an agonist or antagonist at specific receptors, leading to changes in cellular signaling pathways . For example, it may interact with serotonin receptors, which are known to play a role in mood regulation and other physiological processes .
Comparación Con Compuestos Similares
2-(2-Methoxyphenyl)-1-methylindole can be compared with other similar compounds, such as:
2-(2-Methoxyphenyl)benzoxazole: Similar photophysical properties but lacks the large Stokes shifts necessary for fluorescence microscopy applications.
2-(2-Methoxyphenyl)piperazine: Used in the synthesis of pharmaceuticals like urapidil.
Tris(2-methoxyphenyl)amine: Used as a phosphine ligand in catalysis.
These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound in its specific uses and reactivity.
Propiedades
Fórmula molecular |
C16H15NO |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-1-methylindole |
InChI |
InChI=1S/C16H15NO/c1-17-14-9-5-3-7-12(14)11-15(17)13-8-4-6-10-16(13)18-2/h3-11H,1-2H3 |
Clave InChI |
VVAZOBKNDXHVEP-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C=C1C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester](/img/structure/B13681000.png)
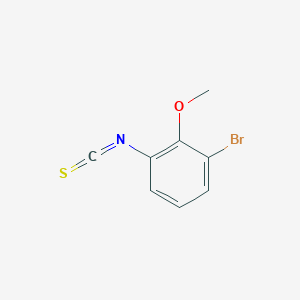
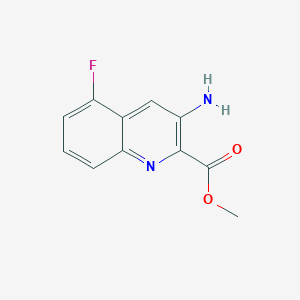
![Ethyl (4S,5R)-5-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide](/img/structure/B13681017.png)
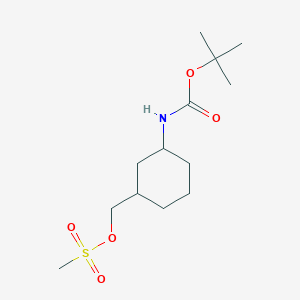
![8-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681025.png)
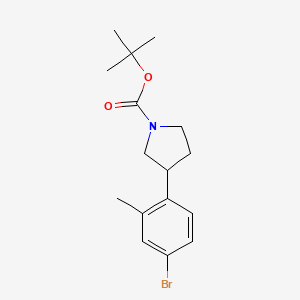
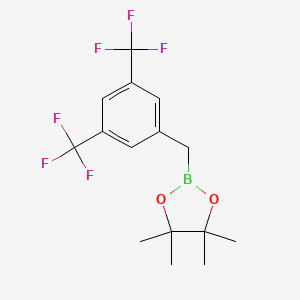
![8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681052.png)

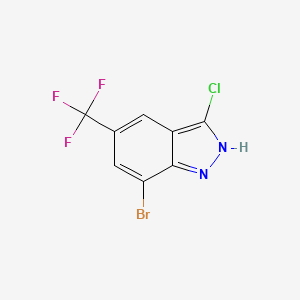
![1-Boc-3-[dihydro-2H-pyran-4(3H)-ylidene]piperidine](/img/structure/B13681085.png)
![(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane](/img/structure/B13681086.png)
![2-(4-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681089.png)
